4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid is a heterocyclic organic compound characterized by its unique benzothiazole ring system. This compound is classified under the broader category of benzothiazoles, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. The compound's IUPAC name reflects its structural features, including a tetrahydro form and a carboxylic acid functional group.
Methods of Synthesis
The synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid typically involves several key steps:
This multi-step process allows for the efficient production of the compound with high yield and purity.
Structure and Data
The molecular formula of 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is , with a molecular weight of 198.24 g/mol. The compound features a bicyclic structure that includes both a benzene and thiazole component fused together.
The structural representation can be visualized using various chemical drawing software or databases such as PubChem.
4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid participates in a variety of chemical reactions due to its functional groups:
These reactions make the compound versatile for further synthetic applications in drug development and material science.
The mechanism of action of 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is primarily related to its interactions with biological targets:
Research continues to explore these mechanisms to better understand its potential therapeutic applications.
The compound's physical and chemical properties are crucial for its application in scientific research and industry.
4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid has several significant applications:
Research into this compound continues to expand its applications across multiple scientific disciplines, reinforcing its importance in both academic and industrial contexts.
The journey of benzothiazoles from laboratory curiosities to therapeutic agents accelerated significantly in the late 20th century with the recognition of their broad bioactivity profile. Early derivatives demonstrated promising antimicrobial and antifungal activities, stimulating systematic structure-activity relationship (SAR) investigations. A pivotal advancement emerged with the discovery of 2-arylbenzothiazoles as potent antitumor agents, exemplified by compounds such as CGP 52411 and Phortress, which entered clinical trials for breast cancer treatment [5]. Parallel developments identified benzothiazoles as effective scaffolds against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), particularly critical given the global rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The benzothiazole nucleus effectively inhibits targets like decaprenylphosphoryl-β-D-ribose oxidase (DprE1), essential for bacterial cell wall biosynthesis [5].
The introduction of saturation into the bicyclic framework through 4,5,6,7-tetrahydro modifications represents a strategic evolution to overcome limitations of the fully aromatic system. This reduction of the benzene ring to a cyclohexene moiety fundamentally alters molecular properties:
Table 1: Evolution from Benzothiazole to Tetrahydrobenzothiazole Scaffolds
Structural Feature | Classic Benzothiazole | Tetrahydrobenzothiazole | Pharmacological Impact |
---|---|---|---|
Ring Fusion | Fully aromatic | Saturated cyclohexene ring | Reduced planarity, decreased DNA intercalation |
Lipophilicity (LogP) | Higher (typically 2.5-4.0) | Moderate (1.8-2.5) [2] | Improved solubility and bioavailability |
Stereocenters | Planar, achiral | Chiral centers at C4/C6 positions | Enables enantioselective target binding |
Metabolic Susceptibility | High (oxidation at C6) | Reduced (saturated ring less reactive) | Enhanced metabolic stability |
Contemporary synthetic strategies, including multicomponent reactions under microwave irradiation and catalytic asymmetric hydrogenation, now enable efficient access to complex tetrahydrobenzothiazole derivatives that were previously synthetically challenging [5]. The structural diversification at position C-4 through carboxylic acid functionalization, as in 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid, exemplifies modern efforts to balance potency with drug-like properties.
The saturated 4,5,6,7-tetrahydro-1,3-benzothiazole core has emerged as a critical pharmacophore addressing multiple drug discovery challenges. Position-specific functionalization profoundly influences biological activity and physicochemical behavior:
C2 Modifications: Amino (e.g., 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole) and carboxamide substituents enable hydrogen bonding with biological targets while maintaining favorable LogP profiles [6]. The 2-amino derivative serves as a versatile intermediate for constructing molecular hybrids through amide coupling or condensation reactions.
C4/C6 Carboxylic Acids: Introduction of carboxylic acids, such as in the C4-carboxylic acid isomer (C~8~H~10~N~2~O~2~S, MW 198.24 g/mol [4]) and the C6-carboxylic acid isomer (C~8~H~10~N~2~O~2~S, MW 198.24 g/mol), significantly enhances water solubility and provides a handle for conjugation or salt formation. These derivatives demonstrate markedly lower lipophilicity (predicted LogP 1.0-1.5) compared to their non-carboxylated counterparts [4].
Hydrate Formation: C2-carboxylic acid derivatives like 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid hydrate (C~8~H~11~NO~3~S, MW 201.24 g/mol) illustrate how solid-state modifications can optimize crystallinity and stability for pharmaceutical processing [3].
Table 2: Structure-Activity Relationships of Tetrahydrobenzothiazole Derivatives
Derivative Type | Example Structure | Molecular Formula | Key Properties |
---|---|---|---|
C2-Amino | 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine [6] | C7H11N3S | Chiral center at C6, MW 169.25 g/mol, >95% purity, refrigerated storage |
C4-Carboxylic Acid | 4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid | C8H10N2O2S | Chiral center at C4, MW 198.24 g/mol, predicted solubility ~10 mM [4] |
Molecular Hybrids | 1-(Oxan-4-yl)-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide [2] | C17H23N3O3S | LogP 1.8-2.5, MW 349.45 g/mol, moderate CYP3A4 inhibition |
Biological Target | Derivative Class | Potential Therapeutic Area |
---|---|---|
DprE1 (M. tuberculosis) | C2-Amino tetrahydrobenzothiazoles | Anti-tubercular agents (XDR/MDR-TB) [5] |
ATP Synthase | Molecular hybrids with pyrrolidinone | Antimicrobials [2] |
Inflammatory Pathways | Carboxylic acid derivatives | Anti-inflammatory/Immunomodulation [5] |
The stereochemistry of 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid deserves particular attention. The carboxylic acid substituent at the C4 position creates a chiral center, enabling enantioselective synthesis. Computational studies suggest distinct target-binding conformations for each enantiomer, necessitating chiral resolution techniques during preclinical development. The saturated ring adopts a flexible half-chair conformation that can adapt to binding pockets inaccessible to planar scaffolds, potentially explaining enhanced selectivity against off-targets [4].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0